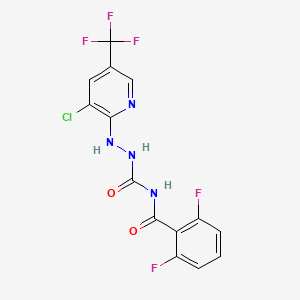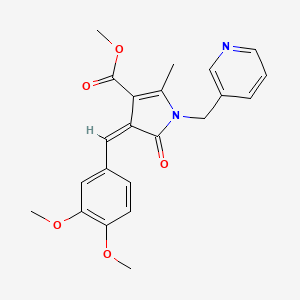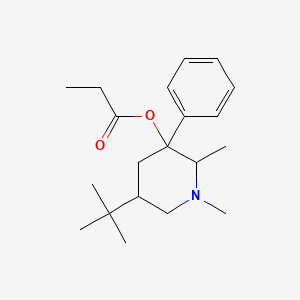![molecular formula C24H22N2O3 B11509566 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11509566.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Chromene derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Pechmann condensation, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and chromene moieties can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, while nucleophilic substitution can occur on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as apoptosis and anti-inflammatory responses . The chromene moiety can also interact with cellular targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: A closely related compound with slight structural differences.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of indole and chromene moieties, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-7-16-8-6-9-17-14-20(24(28)29-22(16)17)23(27)25-13-12-18-15(2)26-21-11-5-4-10-19(18)21/h3-6,8-11,14,26H,1,7,12-13H2,2H3,(H,25,27) |
InChI Key |
PHOJAKYDESFKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11509485.png)

![{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509496.png)
![Ethyl 3-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]amino}propanoate](/img/structure/B11509498.png)

![Benzamide, N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-3-trifluoromethyl-](/img/structure/B11509503.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B11509507.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-methoxy-3-methyl-](/img/structure/B11509515.png)
![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11509522.png)
![4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11509531.png)
![1-[4-(4-Bromophenyl)-5-cyano-2,6-dioxo-3-piperidyl]pyridinium](/img/structure/B11509533.png)
![10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509538.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11509558.png)
